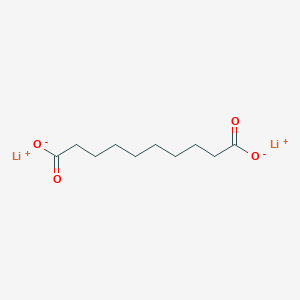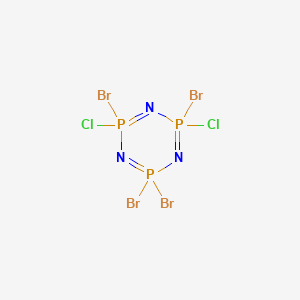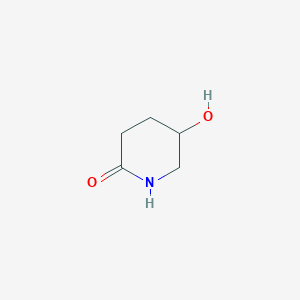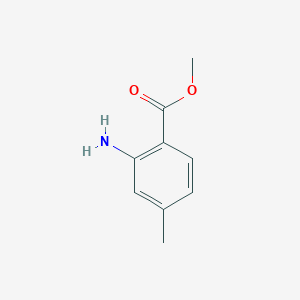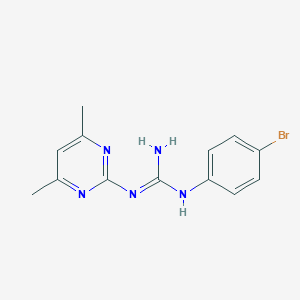
Barbituric acid, 5-isopropyl-5-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenobarbital was first synthesized in 1912 by the German chemist Emil Fischer. It was initially used as a treatment for insomnia, anxiety, and seizures. Today, it is still used as a treatment for seizures, particularly in children. Phenobarbital is also used in veterinary medicine to treat seizures in animals.
Wirkmechanismus
Phenobarbital acts on the GABA-A receptor in the brain, which is responsible for regulating the activity of neurons. When phenobarbital binds to the GABA-A receptor, it enhances the activity of GABA, which in turn inhibits the firing of neurons. This results in a sedative and hypnotic effect.
Biochemical and physiological effects:
Phenobarbital has a number of biochemical and physiological effects on the body. It can cause drowsiness, sedation, and a feeling of relaxation. It can also cause muscle relaxation and reduce anxiety. In high doses, phenobarbital can cause respiratory depression, which can be life-threatening.
Vorteile Und Einschränkungen Für Laborexperimente
Phenobarbital has been used in a number of laboratory experiments to study its effects on the brain and nervous system. It is particularly useful in studying the mechanisms of epilepsy and other seizure disorders. However, phenobarbital has limitations in laboratory experiments, as it can have a number of side effects and can be toxic in high doses. Researchers must be careful to use appropriate doses and to monitor the animals or subjects carefully.
Zukünftige Richtungen
There are a number of future directions for research on phenobarbital. One area of interest is in developing new drugs that target the GABA-A receptor, which could potentially have fewer side effects than phenobarbital. Another area of interest is in developing new treatments for epilepsy and other seizure disorders, which could potentially be more effective and have fewer side effects than current treatments. Finally, there is interest in studying the long-term effects of phenobarbital use, particularly in children, to better understand its safety and efficacy.
Synthesemethoden
Phenobarbital is synthesized from barbituric acid and diethyl malonate. The reaction involves the condensation of the two compounds to form a barbiturate intermediate. The intermediate is then treated with isopropylamine and propyl bromide to yield phenobarbital.
Wissenschaftliche Forschungsanwendungen
Phenobarbital has been extensively studied for its anticonvulsant properties. It is used to treat various types of seizures, including tonic-clonic seizures, partial seizures, and febrile seizures in children. Phenobarbital works by enhancing the activity of the neurotransmitter GABA, which inhibits the firing of neurons in the brain. In addition to its anticonvulsant properties, phenobarbital has also been studied for its potential use in treating anxiety, insomnia, and alcohol withdrawal.
Eigenschaften
CAS-Nummer |
17013-40-0 |
|---|---|
Produktname |
Barbituric acid, 5-isopropyl-5-propyl- |
Molekularformel |
C10H16N2O3 |
Molekulargewicht |
212.25 g/mol |
IUPAC-Name |
5-propan-2-yl-5-propyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H16N2O3/c1-4-5-10(6(2)3)7(13)11-9(15)12-8(10)14/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15) |
InChI-Schlüssel |
HBRKBUUQAVYMSK-UHFFFAOYSA-N |
SMILES |
CCCC1(C(=O)NC(=O)NC1=O)C(C)C |
Kanonische SMILES |
CCCC1(C(=O)NC(=O)NC1=O)C(C)C |
Andere CAS-Nummern |
17013-40-0 |
Synonyme |
5-Isopropyl-5-propylbarbituric acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B102169.png)



